molecular formula C5H2BrClFNO2S B6238505 3-bromo-5-chloropyridine-4-sulfonyl fluoride CAS No. 2751614-95-4

3-bromo-5-chloropyridine-4-sulfonyl fluoride

Cat. No. B6238505
CAS RN: 2751614-95-4
M. Wt: 274.5
InChI Key:
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Description

3-Bromo-5-chloropyridine-4-sulfonyl fluoride (3-BCPSF) is a novel organic compound that has been studied for its potential use in various scientific and medical applications. It is a brominated, chlorinated, and sulfonated pyridine derivative that is used as a reagent in organic synthesis. 3-BCPSF has been studied for its ability to produce new compounds with a range of properties and potential applications.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloropyridine-4-sulfonyl fluoride is not yet fully understood. However, it is believed that the bromine and chlorine atoms in the compound act as electron-withdrawing groups, which can increase the reactivity of the sulfonyl group. This increased reactivity of the sulfonyl group may be responsible for the compound's ability to form new compounds with a range of properties and potential applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied in detail. However, it is believed that the compound may have a range of effects on the body due to its ability to form new compounds with a range of properties. It is possible that this compound may have an effect on the body's metabolism, as well as an effect on the body's immune system.

Advantages and Limitations for Lab Experiments

3-bromo-5-chloropyridine-4-sulfonyl fluoride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, which makes it a cost-effective option for use in organic synthesis. Additionally, it is a stable compound, which makes it a reliable reagent for use in laboratory experiments. The main limitation of this compound is that it is a relatively new compound, and its potential applications and effects on the body are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 3-bromo-5-chloropyridine-4-sulfonyl fluoride. It could be used to synthesize a range of compounds with potential applications in drug delivery and drug targeting. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound on the body. Additionally, this compound could be used to synthesize a range of compounds with potential applications in materials science and energy storage. Finally, this compound could be used to synthesize compounds with potential applications in nanotechnology, such as nanomaterials and nanodevices.

Synthesis Methods

3-bromo-5-chloropyridine-4-sulfonyl fluoride can be synthesized from 4-chloro-3-bromopyridine-2-sulfonyl chloride (4-CBPSC) and sodium fluoride. 4-CBPSC is first reacted with sodium fluoride in aqueous solution, which produces this compound. The reaction is carried out at room temperature and the product is isolated by recrystallization. The yield of this compound is typically high, with yields ranging from 80-90%.

Scientific Research Applications

3-bromo-5-chloropyridine-4-sulfonyl fluoride has been studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, organometallics, and polymers. It has also been used in the synthesis of bioactive compounds, such as antibiotics and anti-tumor agents. Additionally, this compound has been used in the synthesis of compounds with potential applications in drug delivery and drug targeting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-chloropyridine-4-sulfonyl fluoride involves the introduction of a bromine atom at the 3-position of pyridine, followed by the introduction of a chlorine atom at the 5-position. The sulfonyl fluoride group is then introduced at the 4-position.", "Starting Materials": [ "2-chloropyridine", "sulfuryl chloride", "bromine", "potassium carbonate", "acetonitrile", "dimethylformamide" ], "Reaction": [ "Step 1: 2-chloropyridine is reacted with bromine in acetonitrile to yield 3-bromo-2-chloropyridine.", "Step 2: 3-bromo-2-chloropyridine is then reacted with sulfuryl chloride in the presence of potassium carbonate and dimethylformamide to yield 3-bromo-5-chloropyridine-2-sulfonyl chloride.", "Step 3: The 4-position of 3-bromo-5-chloropyridine-2-sulfonyl chloride is then substituted with fluoride using potassium fluoride in dimethylformamide to yield 3-bromo-5-chloropyridine-4-sulfonyl fluoride." ] }

CAS RN

2751614-95-4

Molecular Formula

C5H2BrClFNO2S

Molecular Weight

274.5

Purity

95

Origin of Product

United States

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